molecular formula C10H11ClO4S B2827520 3-[(3-Chlorobenzyl)sulfonyl]propanoic acid CAS No. 702670-42-6

3-[(3-Chlorobenzyl)sulfonyl]propanoic acid

Cat. No.: B2827520
CAS No.: 702670-42-6
M. Wt: 262.7
InChI Key: XYPXITILIJCXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(3-Chlorobenzyl)sulfonyl]propanoic acid” is a chemical compound with the molecular formula C10H11ClO4S . It is a type of organosulfur compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a chlorobenzyl group via a sulfonyl bridge . The molecular weight of the compound is 262.70994 .

Scientific Research Applications

Solid Acid Catalysts for Chemical Synthesis

Researchers have synthesized efficient and stable solid acid catalysts through the sulfonation of polydivinylbenzenes, which exhibit high surface areas, abundant mesoporosity, and high concentrations of sulfonic groups. These catalysts have shown superior performance in esterification and acylation reactions compared to traditional arenesulfonic and propyl-sulfonic groups functional mesoporous silicas and strongly acidic ion-exchange resins, attributed to their unique structural features (Liu et al., 2010).

Antiviral Compound Synthesis

The use of chlorosulphonic acid-modified polyethylene glycol as an efficient and eco-friendly catalyst in the synthesis of antiviral compounds demonstrates the potential of sulfonic acid derivatives in medicinal chemistry. Certain synthesized compounds exhibited significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).

Novel Amide Derivatives Synthesis

The synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives from heterocyclic compounds highlights the role of these sulfonic acid derivatives in creating compounds with potential applications in various chemical industries. This process involves the generation of chlorosulfonates, conversion to sodium sulfinates, and treatment with acrylic acid (Dorogov et al., 2004).

Radical Sulfonylation for Drug Synthesis

The development of a decarboxylative radical sulfonylation method for the synthesis of sulfones, a key structural motif in pharmaceuticals and agrochemicals, utilizes sulfinates and showcases a novel application of sulfonic acid derivatives. This method facilitates the late-stage modification of complex natural products and bioactive pharmaceuticals, including an improved synthesis of the anti-prostate cancer drug bicalutamide (He et al., 2020).

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXITILIJCXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.